![molecular formula C8H9ClN2O B12935186 (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol](/img/structure/B12935186.png)
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is a chiral compound with a unique structure that includes a chlorinated pyrimidine ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methylpyrimidine with a cyclopentane derivative in the presence of a base, such as sodium hydride, under reflux conditions. The reaction is followed by purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding a dechlorinated derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of 4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-one.
Reduction: Formation of 5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Substitution: Formation of 4-azido-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential to treat various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability.
Wirkmechanismus
The mechanism of action of (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins, thereby modulating cell signaling pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol: Lacks the chiral centers present in (5R,7R)-4-Chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol.
5-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol: Lacks the chlorine atom, resulting in different reactivity and biological activity.
Uniqueness
The presence of both chiral centers and a chlorine atom in this compound makes it unique compared to its analogs. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
(5R,7R)-4-chloro-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-7-ol |
InChI |
InChI=1S/C8H9ClN2O/c1-4-2-5(12)7-6(4)8(9)11-3-10-7/h3-5,12H,2H2,1H3/t4-,5-/m1/s1 |
InChI-Schlüssel |
JQHOLWVVKLMTNN-RFZPGFLSSA-N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)Cl)O |
Kanonische SMILES |
CC1CC(C2=C1C(=NC=N2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
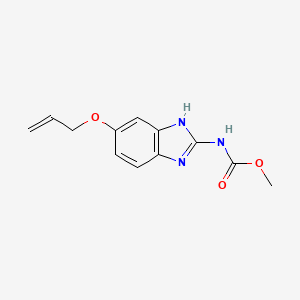
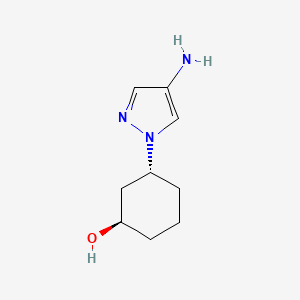
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
![(E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12935125.png)
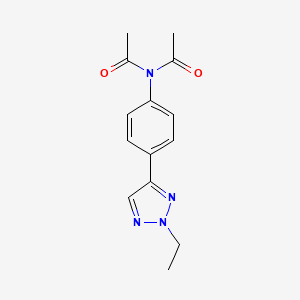
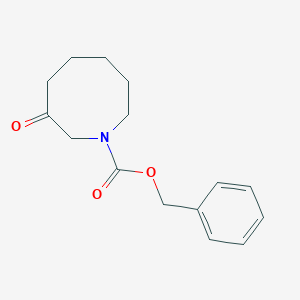
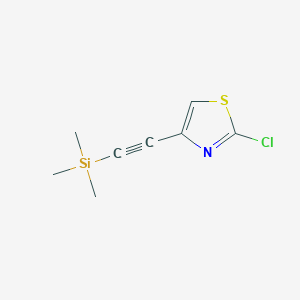
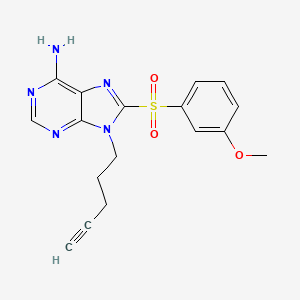

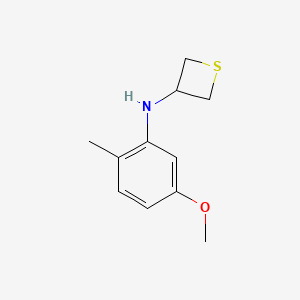
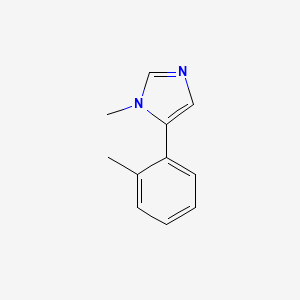
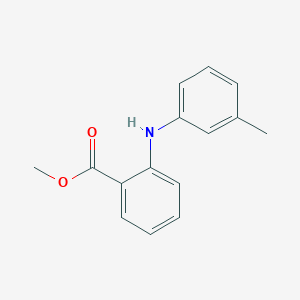
![4H-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B12935191.png)
